molecular formula C10H11Cl2FO B14057526 1-Chloro-2-(3-chloropropyl)-5-(fluoromethoxy)benzene

1-Chloro-2-(3-chloropropyl)-5-(fluoromethoxy)benzene

Cat. No.: B14057526
M. Wt: 237.09 g/mol
InChI Key: GBVRCPOUINZSFG-UHFFFAOYSA-N
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Description

1-Chloro-2-(3-chloropropyl)-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C10H11Cl2FO It is a derivative of benzene, featuring chloro, chloropropyl, and fluoromethoxy substituents

Preparation Methods

The synthesis of 1-Chloro-2-(3-chloropropyl)-5-(fluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of chlorine atoms to the benzene ring.

    Alkylation: Attachment of the chloropropyl group to the benzene ring.

    Methoxylation: Introduction of the fluoromethoxy group.

The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.

Chemical Reactions Analysis

1-Chloro-2-(3-chloropropyl)-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-(3-chloropropyl)-5-(fluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(3-chloropropyl)-5-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Chloro-2-(3-chloropropyl)-5-(fluoromethoxy)benzene can be compared with similar compounds such as:

  • 1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene
  • 1-Chloro-2-(3-chloropropyl)-4-(fluoromethoxy)benzene
  • 1-Chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzene

These compounds share similar structural features but differ in the position or nature of the substituents

Properties

Molecular Formula

C10H11Cl2FO

Molecular Weight

237.09 g/mol

IUPAC Name

2-chloro-1-(3-chloropropyl)-4-(fluoromethoxy)benzene

InChI

InChI=1S/C10H11Cl2FO/c11-5-1-2-8-3-4-9(14-7-13)6-10(8)12/h3-4,6H,1-2,5,7H2

InChI Key

GBVRCPOUINZSFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCF)Cl)CCCCl

Origin of Product

United States

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